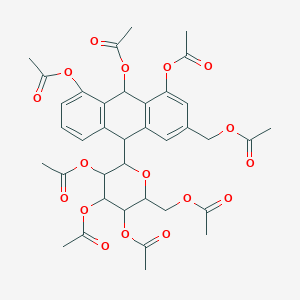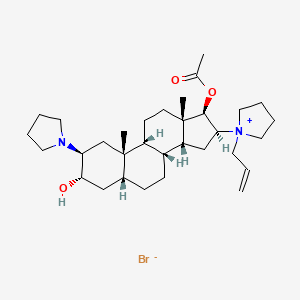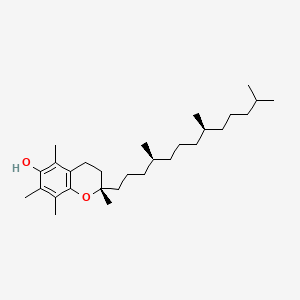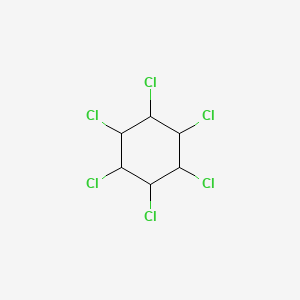
Aloin Peracetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aloin Peracetate is a compound with the molecular formula C37H40O17 . It is recognized for its medicinal attributes and has garnered interest for its anti-inflammatory, anticancer, antibacterial, and antioxidant activities .
Synthesis Analysis
The synthesis of compounds related to aloin, such as aloin-based electrospun nanofibers, involves innovative approaches like electrospinning, indicating a potential method for creating aloin peracetate derivatives for specific applications.Molecular Structure Analysis
Aloin Peracetate has a complex molecular structure. Its IUPAC name is [3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate . Studies on aloin and its derivatives, such as the structural revision of 4-hydroxyaloin to 10-hydroxyaloins A and B, shed light on the complexity and diversity of aloin-related compounds.Chemical Reactions Analysis
Aloin’s chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity.Physical And Chemical Properties Analysis
Aloin’s stability and degradation under various conditions reveal the significant impact of factors like temperature, pH, and light on aloin derivatives.科学的研究の応用
Antibacterial Properties
Aloin A, isolated from Aloe barbadensis Miller, has been studied for its activity against selected clinical isolates . This suggests that Aloin Peracetate could potentially be used in the development of antibacterial treatments.
Use in Coatings
Aloin has been used in the preparation of microcapsules, which were added to waterborne coatings. These coatings were applied to the surface of Tilia europaea, and the effects of different modifiers and contents on the coating’s optical properties, mechanical properties, and antibacterial properties were explored .
Preparation of Acylated Sugars
Peracetates of α-Mono- and Disaccharides have been prepared using vigorous mechanical mixing of solid reactants. These α-acylated sugars are important intermediates in carbohydrate transformation and synthesis .
Mechanochemical Methods
Mechanochemical methods have been successfully applied to areas such as decomposition of organic polymer wastes, degradation of organic compounds, single-crystal polymer synthesis, reduction of metal oxides in solid state, etc . Aloin Peracetate could potentially be used in these applications.
Organic Solvent Solubility
Acetylation and benzoylation of carbohydrates will convert unprotected and polar sugars into substances soluble in many organic solvents. The resulting sugar peracetates and perbenzoates have been utilized as glycosyl donors in monosaccharide transformations and oligosaccharide syntheses .
作用機序
Target of Action
Aloin Peracetate, a derivative of Aloin, has been found to interact with several targets. In the context of allergic rhinitis and asthma, Aloin targets endopeptidase activity and the MAPK signaling pathway . In cancer cachexia-induced muscle atrophy, Aloin A interacts with 51 potential targets, including 10 hub genes predicted by the PPI network .
Mode of Action
Aloin Peracetate interacts with its targets to bring about changes in the body. Molecular docking and dynamics simulations have shown that Aloin can stably bind to the core target proteins . This interaction leads to significant changes in the body, such as the inhibition of inflammatory factors .
Biochemical Pathways
Aloin Peracetate affects several biochemical pathways. In allergic rhinitis and asthma, the MAPK signaling pathway plays a crucial role . In cancer cachexia-induced muscle atrophy, the anticachectic effect of Aloin A is associated with PI3K-AKT, MAPK, TNF, TLR, etc., pathways, and biological processes like inflammation, apoptosis, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of Aloin Peracetate involves its absorption, distribution, metabolism, and excretion (ADME). Aloin A, aloin B, aloeresin D, and aloe-emodin exhibited better absorption and slower elimination rate, whereas others, including aloesin and aloenin, showed fast absorption and elimination in rat plasma after oral administration of Aloe vera .
Result of Action
The action of Aloin Peracetate results in several molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces the level of serum liver function and improves renal swelling and pathological changes of liver tissue . In cancer cachexia-induced muscle atrophy, Aloin A effectively rescues muscle function and wasting by improving muscle quality, mean CSA, and distribution of muscle fibers by regulating HSP90AA1/AKT signaling in tumor-bearing mice .
Action Environment
The action, efficacy, and stability of Aloin Peracetate can be influenced by environmental factors. For instance, Aloin’s chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity . These factors offer insights into the preservation and optimization of Aloin Peracetate’s chemical properties, ensuring its efficacy and stability for various applications .
Safety and Hazards
将来の方向性
The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloin Peracetate and its main compounds, particularly on bone protection, cancer, and diabetes . It would be interesting to study the clinical effect of relevant metabolites in different human conditions and pathologies .
特性
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHSBQMCNHJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)



![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)


![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
